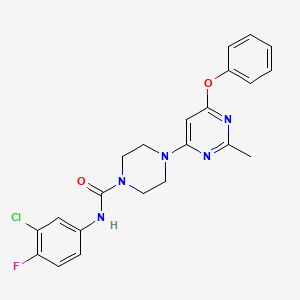

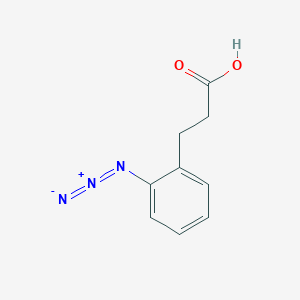

![molecular formula C25H21FN2O3S2 B3010428 N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105228-74-7](/img/structure/B3010428.png)

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Pharmacokinetics Analysis

The study presented in the first paper investigates the pharmacokinetics of a new lipophilic substituted benzamide in comparison to sulpiride in rats. The compound, referred to as 1, demonstrated higher systemic bioavailability and brain penetration than sulpiride, suggesting improved gastrointestinal membrane and blood-brain barrier permeability. This could have implications for the efficacy and dosage requirements of similar compounds, including N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, in clinical settings .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related benzamide compound using X-ray diffraction, IR spectroscopy, and DFT calculations. The detailed analysis of the molecular geometry and electronic properties, such as HOMO and LUMO energies, could be relevant for understanding the structural characteristics of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide. The antioxidant properties of the compound were also assessed, which could be a point of interest for the chemical reactivity and potential therapeutic applications of similar molecules .

Synthesis Analysis

The third paper describes the synthesis of N-aryl- and N,N-diethyl substituted benzoxadiazocine carboxamides. The reaction involved the use of salicylaldehyde and N-phenylthiourea, catalyzed by sodium hydrogen sulfate. This synthesis route could potentially be adapted or serve as a reference for the synthesis of N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, providing a basis for the development of similar compounds .

Chemical Reactions Analysis

In the fourth paper, the chlorosulfonation of N-benzyl carboxamides is discussed. The paper outlines the reaction of N-benzylthiophen-2-carboxamide with chlorosulfonic acid to yield sulfonyl chlorides. This reaction could be relevant to the chemical reactions that N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide might undergo, particularly in the context of synthesizing derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The fifth paper details the crystal structure and Hirshfeld surface analysis of a degradation product of a benzothiadiazine dioxide. The analysis of intermolecular interactions and the stabilization of the crystal structure through hydrogen bonds and oxygen-π stacking interactions could provide valuable information on the physical and chemical properties of structurally related compounds like N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide. Understanding these properties is crucial for predicting the compound's behavior in various environments and its interaction with biological targets .

Scientific Research Applications

Antipathogenic Activity

Compounds with structural similarities have been synthesized and evaluated for their antipathogenic activity, showing significant effects especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photoinitiated Polymerization

Sulfur-containing carboxylic acids (SCCAs), which share a common functional group with the compound of interest, have been investigated as electron donors in photoinitiated free-radical polymerizations. This research contributes to understanding the mechanisms behind photopolymerization, offering insights into the development of more efficient photoinitiating systems (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, related to the compound , have been designed, synthesized, and tested for their antiproliferative activities against cancer cell lines. Some of these compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

High-Performance Polymers

Research into novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, which include structural elements akin to the compound of interest, has led to the development of materials with promising mechanical and thermal properties. These polymers are of interest for applications requiring materials with high strength and stability under thermal stress (Hsiao & Chang, 1996).

Fluorescent Chemosensor Development

A phenoxazine-based fluorescent chemosensor incorporating structural features similar to the compound has been developed for the detection of Cd2+ and CN− ions. This chemosensor demonstrated significant potential for environmental monitoring and bio-imaging applications (Ravichandiran, Boguszewska-Czubara, Masłyk, Bella, Merlin Johnson, Subramaniyan, Shim, & Yoo, 2020).

properties

IUPAC Name |

N-benzyl-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3S2/c1-28(21-14-12-20(26)13-15-21)33(30,31)24-22(19-10-6-3-7-11-19)17-32-23(24)25(29)27-16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKKTDFXTIHCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![1-[4-(1,3-thiazol-2-yloxy)benzoyl]-2,3-dihydro-1H-indole](/img/structure/B3010363.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)

![1,3-dimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3010368.png)